N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride is a chemical compound with a complex structure that includes both amide and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride typically involves the reaction of dibutylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation, crystallization, and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various alkyl groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dibutyl-2-hydroxypropanamide
- N,N-Dibutyl-2-hydroxyethylamine
- N,N-Dibutyl-2-hydroxyethylacetamide
Uniqueness
N,N-Dibutyl-2-(dibutylamino)-2-phenylacetamide hydrochloride is unique due to its specific structural features, which include both amide and amine functional groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
73664-39-8 |
---|---|
Molekularformel |
C24H43ClN2O |
Molekulargewicht |
411.1 g/mol |
IUPAC-Name |
N,N-dibutyl-2-(dibutylamino)-2-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C24H42N2O.ClH/c1-5-9-18-25(19-10-6-2)23(22-16-14-13-15-17-22)24(27)26(20-11-7-3)21-12-8-4;/h13-17,23H,5-12,18-21H2,1-4H3;1H |
InChI-Schlüssel |
CTOBUZUODHCYCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(C1=CC=CC=C1)C(=O)N(CCCC)CCCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.